molecular formula C26H19BrN2O3 B15012167 3-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate

3-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate

Cat. No.: B15012167
M. Wt: 487.3 g/mol
InChI Key: HPZFCPSMWGAKRU-OGLMXYFKSA-N
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Description

3-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound that features a naphthalene moiety, an acetamido group, and a bromobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-(naphthalen-1-yl)acetic acid and an amine derivative to form the acetamido intermediate. This intermediate is then reacted with an aldehyde to form the imine linkage. Finally, the phenyl 3-bromobenzoate is introduced through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imine group to an amine.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoates .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The naphthalene and acetamido groups can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is unique due to its combination of a naphthalene moiety, an acetamido group, and a bromobenzoate ester.

Properties

Molecular Formula

C26H19BrN2O3

Molecular Weight

487.3 g/mol

IUPAC Name

[3-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C26H19BrN2O3/c27-22-11-5-10-21(15-22)26(31)32-23-12-3-6-18(14-23)17-28-29-25(30)16-20-9-4-8-19-7-1-2-13-24(19)20/h1-15,17H,16H2,(H,29,30)/b28-17+

InChI Key

HPZFCPSMWGAKRU-OGLMXYFKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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